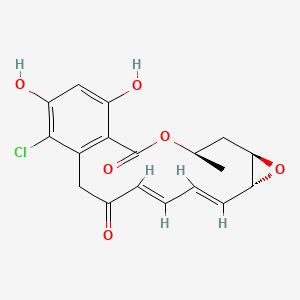
Radicicol
Übersicht
Beschreibung
Radicicol, also known as monorden, is a natural product that binds to Heat Shock Protein 90 (Hsp90) and alters its function. It is a resorcylic acid lactone first isolated from the fungus Monocillium nordinii and later from Nectria radicicola. This compound has garnered significant interest due to its potent inhibitory effects on Hsp90, a molecular chaperone involved in the regulation of cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Wissenschaftliche Forschungsanwendungen
Radicicol has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as chemical probes.
Biology: this compound is used to study the function of Hsp90 and its role in cellular processes.
Medicine: this compound’s ability to inhibit Hsp90 makes it a potential candidate for anticancer therapies.
Wirkmechanismus
Target of Action
Radicicol, also known as monorden, is a natural product that primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a highly conserved molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Mode of Action
This compound binds to HSP90 and alters its function . This interaction leads to the depletion of HSP90 client signaling molecules in cells, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the functions of HSP90. As HSP90 client proteins play important roles in various cellular processes, the inhibition of HSP90 by this compound can affect multiple pathways, including those involved in cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Pharmacokinetics
It’s known that the serum concentration of this compound can be increased when it is combined with certain other compounds, such as voriconazole .
Result of Action
The binding of this compound to HSP90 alters the function of HSP90, leading to the depletion of HSP90 client signaling molecules in cells . This results in the inhibition of various cellular processes regulated by these molecules, including cell cycle regulation, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound lacks activity in animal models, presumably due to metabolic instability
Biochemische Analyse
Biochemical Properties
Radicicol binds to the Heat Shock Protein 90 (Hsp90) family of molecular chaperones . This interaction makes this compound a prototype of a second class of Hsp90 inhibitors . The binding of this compound to Hsp90 is essential for the stability, correct intracellular location, and biological activity of various signaling proteins .
Cellular Effects
This compound has been reported to reverse the Src-transformed morphology of fibroblast, attributing this effect to the inhibition of the oncogenic kinase Src . This indicates that this compound can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Hsp90 at its amino-terminal nucleotide-binding site . This binding disrupts Hsp90’s association with a number of signaling proteins, thereby inhibiting their function .
Temporal Effects in Laboratory Settings
While this compound is very active in cellular assays, it lacks activity in animal models, presumably due to metabolic instability . This suggests that the effects of this compound may change over time in laboratory settings due to its degradation .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its lack of activity in animal models, it is possible that high doses may be required to observe any effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of Hsp90, a molecular chaperone responsible for the maturation and stability of a number of oncogenic proteins . The interaction of this compound with Hsp90 may affect metabolic flux or metabolite levels .
Transport and Distribution
Given its binding to Hsp90, it is likely that this compound may be transported and distributed in a manner similar to other Hsp90 inhibitors .
Subcellular Localization
This compound is known to bind to Hsp90, which exists in the cytosol and the nucleus . Therefore, it is likely that this compound may also be localized to these subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Radicicol is primarily obtained through biosynthesis in fungi. The biosynthesis involves iterative type I polyketide synthases, producing the core structure of monocillin II, which is then transformed into this compound through halogenation and epoxide formation . The enzymes RadH and RadP, coded by the genes Rdc2 and Rdc4, are crucial in this transformation process .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungal strains known to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Radicicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often explored for enhanced therapeutic properties .
Vergleich Mit ähnlichen Verbindungen
Radicicol is part of the resorcylic acid lactone family, which includes other compounds such as:
Geldanamycin: Another Hsp90 inhibitor, but structurally distinct from this compound.
Hypothemycin: A potent kinase inhibitor with a different mechanism of action.
LL-Z1640-2: Known for its kinase inhibitory properties.
Uniqueness of this compound: this compound is unique due to its specific binding to Hsp90 and its potent inhibitory effects on this chaperone protein. Unlike geldanamycin, which also inhibits Hsp90, this compound does not form covalent bonds with the protein, making it a reversible inhibitor .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields and develop new therapeutic strategies based on its unique mechanism of action.
Eigenschaften
CAS-Nummer |
12772-57-5 |
|---|---|
Molekularformel |
C18H17ClO6 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
(4R,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3?/t9-,14-,15-/m1/s1 |
InChI-Schlüssel |
WYZWZEOGROVVHK-PWYJSHDQSA-N |
SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Aussehen |
Solid powder |
Key on ui other cas no. |
12772-57-5 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone KF58332 KF9-A monorden monordene radicicol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


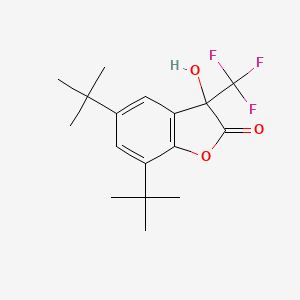
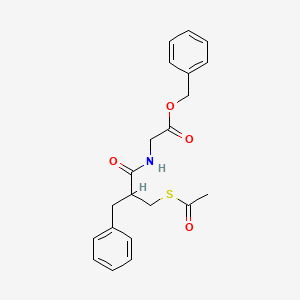
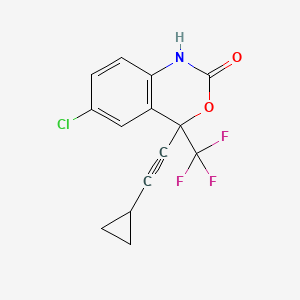
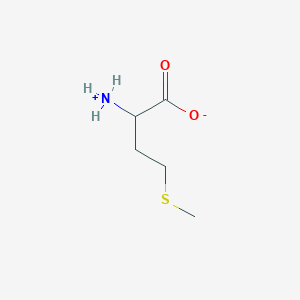
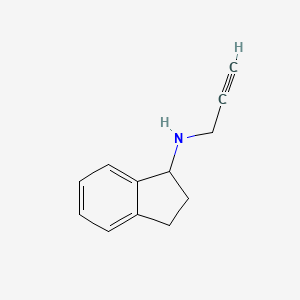
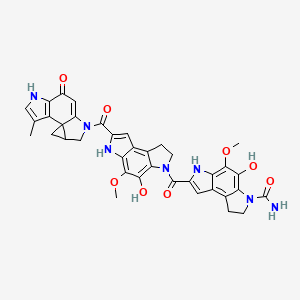
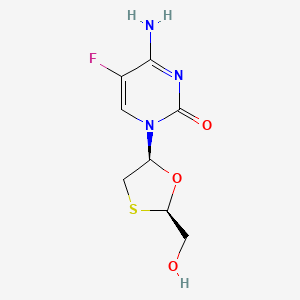
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
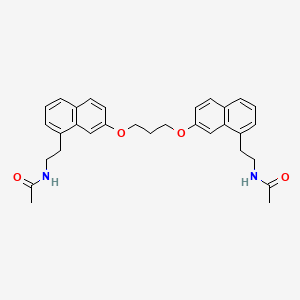
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
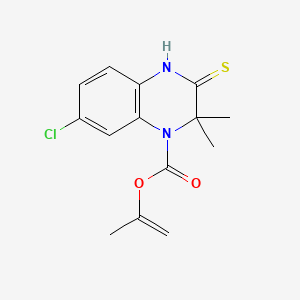
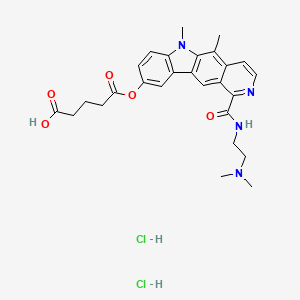
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
